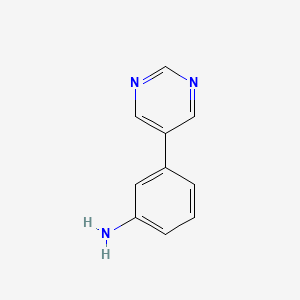

3-Pyrimidin-5-ylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-5-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEIKJMNXHOFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428139 | |

| Record name | 3-pyrimidin-5-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69491-59-4 | |

| Record name | 3-(5-Pyrimidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69491-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-pyrimidin-5-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis and Application of 3-Pyrimidin-5-ylaniline: A Technical Guide for Medicinal Chemists

Abstract

This technical guide provides a comprehensive overview of 3-Pyrimidin-5-ylaniline (CAS No. 69491-59-4), a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug discovery. The document details its chemical properties, provides a robust, field-tested synthetic protocol for its preparation via the Suzuki-Miyaura cross-coupling reaction, and explores its critical role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic considerations behind its synthesis and application.

Introduction: The Significance of the Anilinopyrimidine Scaffold

The anilinopyrimidine core is a privileged scaffold in modern medicinal chemistry, frequently appearing in molecules designed to interact with a variety of biological targets. The strategic combination of a hydrogen-bond-accepting pyrimidine ring and a versatile aniline moiety provides a powerful platform for the design of potent and selective inhibitors of key cellular signaling proteins. This compound, in particular, serves as a crucial building block for the synthesis of a diverse array of pharmacologically active agents. Its utility is underscored by the prevalence of anilinopyrimidine derivatives in oncology, with several approved drugs and numerous clinical candidates targeting protein kinases.

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The anilinopyrimidine scaffold is particularly adept at targeting the ATP-binding site of kinases, a conserved pocket across the kinome.[1] This guide will delve into the synthesis of this compound and its application in the context of kinase inhibitor design.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the drug-like properties of its derivatives.

| Property | Value | Source |

| CAS Number | 69491-59-4 | [3] |

| Linear Formula | C₁₀H₉N₃ | [3] |

| Molecular Weight | 171.20 g/mol | |

| IUPAC Name | 3-(Pyrimidin-5-yl)aniline | [3] |

| InChI Code | 1S/C10H9N3/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9 | [3] |

While extensive experimental data for the standalone molecule is not exhaustively compiled in single sources, spectroscopic data for related anilinopyrimidine structures are well-documented and provide a reliable reference for characterization.[4][5][6][7][8] Researchers synthesizing this compound should expect characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectrometry that are consistent with the anilinopyrimidine framework.

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful and versatile method allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.[9] The following protocol is a robust and reproducible method for the preparation of this compound in a laboratory setting.

Reaction Scheme

Caption: Synthetic scheme for this compound via Suzuki-Miyaura coupling.

Step-by-Step Methodology

Materials:

-

5-Bromopyrimidine (1.0 eq)

-

3-Aminophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask via syringe. The reaction mixture should be a suspension.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (5-bromopyrimidine) is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be compared with literature values or reference spectra.

Biological Context and Applications in Drug Discovery

The primary application of this compound in drug discovery is as a foundational scaffold for the synthesis of protein kinase inhibitors. The anilinopyrimidine core is adept at forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.

Anilinopyrimidines as Kinase Inhibitors

Numerous clinically successful kinase inhibitors feature the anilinopyrimidine scaffold. These inhibitors function by competing with ATP for binding to the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the propagation of signaling cascades that drive cellular processes like proliferation, survival, and angiogenesis.[10][11] The aniline portion of the molecule provides a versatile point for modification, allowing for the introduction of various substituents that can interact with other regions of the ATP-binding site to enhance potency and selectivity.

Signaling Pathway Inhibition: A Conceptual Framework

Derivatives of this compound can be designed to target specific kinases involved in oncogenic signaling pathways. For example, by modifying the aniline moiety, it is possible to develop inhibitors that target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) or non-receptor tyrosine kinases like Bcr-Abl.

Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway by an anilinopyrimidine-based inhibitor.

This diagram illustrates how an anilinopyrimidine inhibitor, derived from a scaffold like this compound, can block the activity of an RTK at the cell surface. This inhibition prevents the activation of downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are frequently hyperactivated in cancer and lead to uncontrolled cell proliferation and survival.[10]

Conclusion and Future Perspectives

This compound is a cornerstone building block in the synthesis of targeted therapeutics. Its straightforward and efficient synthesis via the Suzuki-Miyaura cross-coupling reaction makes it readily accessible for a wide range of research and development applications. The inherent drug-like properties of the anilinopyrimidine scaffold, coupled with the synthetic versatility of the aniline ring, ensure that this compound will continue to be a valuable starting material for the discovery of novel kinase inhibitors and other pharmacologically active molecules. Future efforts in this area will likely focus on the development of more selective and potent inhibitors with improved pharmacokinetic profiles and the potential to overcome drug resistance mechanisms.

References

- National Center for Biotechnology Information. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. [Link]

- ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

- HETEROCYCLES. A clean synthesis of 3,3-bis(5-amino-1h-pyrazol-4-yl)

- Cenmed Enterprises. 3 Pyrimidin 5 Ylaniline. [Link]

- ResearchGate. NMR spectroscopic data (400 MHz, pyridine-d 5 ) for Compound 1. [Link]

- ResearchGate.

- ResearchGate. Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd | Request PDF. [Link]

- National Center for Biotechnology Information.

- MDPI.

- ScienceDirect. Synthesis and biological evaluation of 3-(piperidin-4-yl)

- National Center for Biotechnology Information. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

- Patsnap Synapse. What are Signal transduction protein inhibitors and how do they work?. [Link]

- ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]

- National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

- National Center for Biotechnology Information. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. [Link]

- PubChem. 3-(3H-imidazo[4,5-b]pyridin-2-yl)aniline. [Link]

- National Center for Biotechnology Information. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]

- Heriot-Watt Research Portal. Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalysed Suzuki cross-coupling reactions. [Link]

Sources

- 1. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Signal transduction protein inhibitors and how do they work? [synapse.patsnap.com]

- 3. This compound | 69491-59-4 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 3-Pyridin-3-ylaniline(57976-57-5) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

3-Pyrimidin-5-ylaniline molecular weight and formula

An In-Depth Technical Guide to 3-Pyrimidin-5-ylaniline: A Privileged Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic amine of significant interest in medicinal chemistry. Its molecular structure, featuring a pyrimidine ring linked to an aniline moiety, serves as a "privileged scaffold" in the design of targeted therapeutics, particularly kinase inhibitors. This document delves into the core physicochemical properties, outlines a robust and validated synthetic protocol, explores its critical applications in drug discovery, and provides essential safety and handling information. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights, grounded in established chemical principles and supported by authoritative references.

Part 1: Core Physicochemical Properties of this compound

This compound (CAS Number: 69491-59-4) is a biaryl amine whose value in medicinal chemistry is derived from the unique electronic and structural properties of its constituent rings. The pyrimidine ring, an aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is electron-deficient.[1] This feature makes the ring system a good hydrogen bond acceptor, a critical interaction for binding to many biological targets. Conversely, the aniline ring provides a versatile point for synthetic modification, allowing for the systematic optimization of compound properties.

The strategic combination of these two moieties results in a scaffold that is frequently employed in the development of novel therapeutic agents. The data presented below summarizes the fundamental properties of this key building block.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉N₃ | [2][3] |

| Molecular Weight | 171.20 g/mol | [2][3] |

| IUPAC Name | 3-(Pyrimidin-5-yl)aniline | [3] |

| CAS Number | 69491-59-4 | [3] |

| InChI Key | DZEIKJMNXHOFHL-UHFFFAOYSA-N | [3] |

| Purity | Typically ≥95% | [3] |

Part 2: Synthesis and Characterization Workflow

The synthesis of this compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and substrate tolerance. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is the preferred method for constructing the C-C bond between the pyrimidine and phenyl rings.

Rationale for Method Selection

The Suzuki-Miyaura coupling offers several distinct advantages for this specific transformation:

-

High Functional Group Tolerance: The reaction conditions are mild enough to tolerate the free amine group on the aniline boronic acid and the nitrogen atoms in the pyrimidine ring, minimizing the need for protecting group strategies.

-

Commercial Availability of Reagents: Both 5-bromopyrimidine and 3-aminophenylboronic acid are readily available starting materials, facilitating a direct and efficient synthetic route.

-

Robustness and Scalability: The reaction is well-documented, highly reproducible, and can be scaled from milligram research quantities to multi-gram production, ensuring a consistent supply of the intermediate.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a self-validating system for the synthesis and purification of this compound.

Step 1: Reagent Preparation and Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromopyrimidine (1.0 eq), 3-aminophenylboronic acid (1.1 eq), and sodium carbonate (Na₂CO₃) (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is a critical step to prevent the oxidation of the palladium catalyst.

-

Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, v/v). The solvent choice is crucial; dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base.

-

To the stirring suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq). The catalyst must be handled under an inert atmosphere.

Step 2: Reaction Execution and Monitoring

-

Heat the reaction mixture to 90-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-bromopyrimidine is fully consumed (typically 4-12 hours). This in-process control is essential to confirm reaction completion and avoid side-product formation from prolonged heating.

Step 3: Work-up and Extraction

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 4: Purification

-

Concentrate the dried organic solution under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The polarity of the eluent is optimized to provide clear separation of the product from residual starting materials and catalyst byproducts.

Step 5: Final Characterization

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The analytical data should be consistent with the structure of this compound.

Visualization: Synthetic Workflow

Caption: Suzuki-Miyaura coupling workflow for this compound synthesis.

Part 3: Application as a Privileged Scaffold in Drug Discovery

The this compound scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[4] Its utility stems from its ability to form specific, high-affinity interactions within the ATP-binding pocket of protein kinases.

-

Hinge-Binding Region Interaction: The two nitrogen atoms of the pyrimidine ring are perfectly positioned to act as hydrogen bond acceptors.[5] They frequently form one or more crucial hydrogen bonds with the "hinge region" of the kinase, a conserved backbone of amino acids that anchors ATP. This interaction is a primary determinant of binding affinity.

-

Versatile Functionalization Point: The aniline amine group provides a convenient and reactive handle for chemical modification.[5] This allows for the introduction of various side chains and pharmacophores that can extend into other regions of the ATP pocket, thereby enhancing potency and, critically, achieving selectivity for the target kinase over other kinases in the human kinome.

-

Structural Rigidity and Vectorality: The biaryl structure provides a rigid scaffold that correctly orients the hinge-binding element and the functionalized side chain, minimizing the entropic penalty of binding and ensuring a well-defined vector for chemical exploration.

Recent studies have highlighted the discovery of novel aniline pyrimidine derivatives as potent dual inhibitors of kinases like Mer and c-Met, demonstrating significant antiproliferative activity in cancer cell lines.[4] The pyrimidine core is also central to the development of inhibitors for other key cancer targets like BRD4 and PLK1.[6]

Visualization: Kinase Inhibitor Binding Motif

Caption: Interaction of a pyrimidinylaniline scaffold with a kinase active site.

Part 4: Safety, Handling, and Storage

As a biologically active scaffold, this compound must be handled with appropriate precautions in a laboratory setting. It is classified as acutely toxic if swallowed and causes serious eye irritation.[2]

| Safety Information | Details |

| Pictograms | GHS06 (Skull and Crossbones) |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed.[2]H319: Causes serious eye irritation.[2] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.[7]P270: Do not eat, drink or smoke when using this product.[7]P280: Wear protective gloves/eye protection/face protection.[7]P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Storage | Store locked up in a well-ventilated place. Keep container tightly closed. |

Conclusion

This compound is far more than a simple chemical intermediate; it is a validated and highly valuable building block in the rational design of modern therapeutics. Its straightforward synthesis via robust cross-coupling methods, combined with its ideal structural and electronic properties for kinase inhibition, ensures its continued relevance in drug discovery campaigns targeting cancer and other proliferative diseases. This guide provides the foundational and practical knowledge necessary for researchers to effectively utilize this powerful scaffold in their synthetic and medicinal chemistry programs.

References

- Title: 3-(Pyridin-3-yl)

- Title: 3 Pyrimidin 5 Ylaniline - Cenmed Enterprises Source: Cenmed Enterprises URL:[Link]

- Title: Pyrimidine - Wikipedia Source: Wikipedia URL:[Link]

- Title: 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d ]pyrimidine: An Effecient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents - PMC Source: PubMed Central, N

- Title: Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed Source: PubMed, N

- Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH Source: PubMed Central, N

- Title: Synthesis of aniline analogs containing different secondary amines - Clausius Scientific Press Source: Clausius Scientific Press URL:[Link]

- Title: Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central Source: PubMed Central, N

- Title: Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 69491-59-4 [sigmaaldrich.com]

- 4. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

3-Pyrimidin-5-ylaniline spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Profile of 3-Pyrimidin-5-ylaniline

This document serves as a comprehensive technical guide on the spectroscopic characterization of this compound (CAS: 69491-59-4).[1] As a key structural motif in medicinal chemistry, the precise elucidation of this molecule's properties is paramount for researchers, scientists, and drug development professionals. This guide synthesizes foundational spectroscopic principles with field-proven insights to provide a robust predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct, published spectra for this specific molecule are not widely available, this whitepaper constructs a reliable spectroscopic profile based on data from analogous structures and established chemical principles, offering a self-validating framework for its identification and quality control.

Molecular Overview and Analytical Significance

This compound, with the molecular formula C₁₀H₉N₃ and a molecular weight of 171.20 g/mol , integrates two fundamental heterocyclic and aromatic systems: a pyrimidine ring and an aniline moiety.[1] This combination makes it an attractive scaffold in drug discovery, where pyrimidine derivatives are known for a wide range of biological activities.[2][3][4] Accurate structural confirmation and purity assessment are critical first steps in any research or development pipeline. The spectroscopic techniques discussed herein—Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy—are the cornerstone methods for achieving this, providing orthogonal and complementary data for unambiguous characterization.[2]

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the analyte and, through fragmentation, valuable structural information.[5] For this compound, electrospray ionization (ESI) in positive ion mode is a suitable method, given the presence of basic nitrogen atoms that are readily protonated.

Predicted Mass Spectrum Data

| Ion Species | Predicted m/z | Interpretation |

| [M+H]⁺ | 172.08 | The protonated molecular ion, confirming the molecular weight of the parent compound (171.20 Da). |

| [M+Na]⁺ | 194.06 | Sodium adduct, commonly observed with ESI. |

| Key Fragments | Varies | Fragmentation would likely involve the loss of HCN (m/z 27) from the pyrimidine ring or cleavage at the C-C bond between the two rings.[6] |

Expert Interpretation

The primary peak of interest in the ESI-MS spectrum will be the protonated molecular ion [M+H]⁺ at approximately m/z 172.08. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition, distinguishing it from other potential isomers. The fragmentation pattern, though complex, can offer confirmatory structural evidence. The robust pyrimidine and aniline rings suggest that significant energy would be required for extensive fragmentation.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation : Accurately weigh and dissolve ~1 mg of this compound in 1 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.[5]

-

Working Solution : Prepare a working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase.

-

Chromatographic Separation (LC) :

-

System : A high-performance liquid chromatography (HPLC) system.[5]

-

Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) is appropriate for this type of aromatic compound.[5]

-

Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid aids in protonation for positive mode ESI.

-

Flow Rate : 0.3-0.5 mL/min.

-

Injection Volume : 1-5 µL.

-

-

Mass Spectrometric Detection (MS) :

-

System : A single quadrupole or triple quadrupole mass spectrometer.[5]

-

Ionization Mode : Electrospray Ionization, Positive (ESI+).

-

Scan Range : m/z 50-500.

-

Capillary Voltage : ~3.5-4.5 kV.

-

Source Temperature : ~120-150 °C.

-

Workflow for Mass Spectrometry Analysis

Caption: General workflow for acquiring an FTIR spectrum using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. [7]By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted in a common NMR solvent like DMSO-d₆, which can solubilize the compound and allows for the observation of exchangeable protons (e.g., -NH₂).

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.2 | s | 1H | H2 (Pyrimidine) | The proton at C2 is flanked by two nitrogen atoms, causing significant deshielding and a downfield shift. |

| ~8.8 | s | 2H | H4, H6 (Pyrimidine) | Protons at C4 and C6 are chemically equivalent and appear as a singlet, deshielded by the ring nitrogens. |

| ~7.3-7.5 | m | 3H | Aniline Ring | Protons on the aniline ring will appear as complex multiplets due to meta and ortho coupling. |

| ~6.8 | m | 1H | Aniline Ring | The remaining aniline proton. |

| ~5.5 | br s | 2H | -NH₂ | The amine protons typically appear as a broad singlet. The chemical shift is variable and depends on concentration and solvent. [8] |

Predicted ¹³C NMR Spectrum

| Predicted δ (ppm) | Assignment | Rationale |

| ~158 | C4, C6 (Pyrimidine) | Carbons adjacent to nitrogen in the pyrimidine ring are highly deshielded. |

| ~155 | C2 (Pyrimidine) | The carbon between two nitrogens is the most deshielded in the pyrimidine ring. |

| ~149 | C-NH₂ (Aniline) | The carbon atom directly attached to the electron-donating amino group is shielded relative to other substituted carbons but deshielded relative to unsubstituted benzene. [9] |

| ~135 | C-Pyrimidine (Aniline) | The carbon on the aniline ring bonded to the pyrimidine ring. |

| ~132 | C5 (Pyrimidine) | The carbon atom connecting the two rings. |

| ~130 | CH (Aniline) | Aromatic carbons in the aniline ring. |

| ~115-120 | CH (Aniline) | Aromatic carbons in the aniline ring, with some shielding from the -NH₂ group. |

Expert Interpretation

¹H NMR: The spectrum can be divided into two main regions: the aromatic region (δ 6.5-9.5 ppm) and the amine proton signal. The pyrimidine protons are expected to be the most downfield due to the electron-withdrawing effect of the two ring nitrogens. The signals at ~9.2 ppm (singlet, 1H) and ~8.8 ppm (singlet, 2H) are highly diagnostic for the 5-substituted pyrimidine ring. The aniline protons will form a more complex pattern in the upfield aromatic region. A broad singlet for the -NH₂ protons confirms the primary amine.

¹³C NMR: The carbon spectrum will clearly show the 8 distinct carbon environments (as C4/C6 of the pyrimidine are equivalent). The pyrimidine carbons will be significantly downfield (>130 ppm), with the C2 carbon being the most deshielded. The C-NH₂ carbon of the aniline ring will also be a key signal. Techniques like DEPT-135 can be used to distinguish between CH and quaternary carbons, confirming assignments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. [10]2. Internal Standard : The residual solvent peak (e.g., DMSO at δ 2.50 ppm) is typically used as the primary internal reference. [10]Alternatively, a small amount of tetramethylsilane (TMS) can be added (δ 0.00 ppm).

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. [11]5. ¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

This experiment requires more scans than ¹H NMR due to the lower natural abundance of ¹³C. Acquisition can take from several minutes to hours depending on the sample concentration.

-

-

Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum. The spectra are then calibrated to the reference signal.

Workflow for NMR Analysis

Caption: A streamlined workflow for ¹H and ¹³C NMR spectroscopic analysis.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound. By leveraging established principles and data from analogous structures, we have outlined the expected outcomes from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The provided protocols and expert interpretations offer a robust framework for any scientist engaged in the synthesis, purification, or application of this important chemical entity, ensuring both structural integrity and purity can be confidently assessed.

References

- BenchChem. Spectroscopic Analysis of 4-Aminopyrimidine-5-carbonitrile Reaction Products.

- The Royal Society of Chemistry.

- BenchChem. Spectroscopic Profile of 2-Aminopyridine and Predicted Influence of 3,4-Diol Substitution: A Technical Guide.

- TSI Journals.

- BLD Pharm. 69491-59-4|3-(Pyrimidin-5-yl)aniline.

- Matrix Scientific. This compound.

- Brieflands.

- MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.

- ChemicalBook. 3-Pyridin-3-ylaniline(57976-57-5) 1H NMR spectrum.

- The Royal Society of Chemistry.

- MDPI.

- ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.

- ResearchGate.

- Santa Cruz Biotechnology. 3-(Pyridin-3-yl)aniline | CAS 57976-57-5.

- ACS Publications.

- BenchChem. Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)

- ResearchGate. IR transmission spectrum of aniline.

Sources

- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. brieflands.com [brieflands.com]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 3-Pyrimidin-5-ylaniline and Its Derivatives

Abstract

The 3-pyrimidin-5-ylaniline core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[1][2][3] Its unique electronic and structural properties allow for critical interactions within the ATP-binding pockets of various kinases, making it a high-value target for drug discovery programs. This guide provides an in-depth technical overview of the predominant synthetic strategies for accessing this compound and its derivatives. We will explore the mechanistic underpinnings of key reactions, present detailed and validated experimental protocols, and discuss the subsequent functionalization of the aniline core to generate structurally diverse compound libraries for pharmaceutical research.

Strategic Importance in Drug Discovery

The pyrimidine ring, particularly when substituted with an aniline moiety, is a recurring motif in a multitude of FDA-approved and investigational kinase inhibitors. Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The this compound scaffold acts as a versatile template that can be decorated with various substituents to achieve high affinity and selectivity for specific kinase targets.[1] For instance, derivatives of this core have shown significant inhibitory activity against Class III receptor tyrosine kinases, highlighting their therapeutic potential.[1] The strategic value of this scaffold lies in the precise orientation of its nitrogen atoms, which act as hydrogen bond acceptors, and the phenyl ring, which can be modified to probe different regions of the kinase active site.

Retrosynthetic Analysis and Core Synthesis Strategy

The most robust and widely adopted strategy for the synthesis of the this compound core involves a convergent approach centered around a palladium-catalyzed cross-coupling reaction. Retrosynthetic analysis reveals the key carbon-carbon bond disconnection between the pyrimidine and phenyl rings, pointing towards a Suzuki-Miyaura coupling as the method of choice.

Caption: Retrosynthetic analysis of this compound.

This approach is favored due to its high functional group tolerance, generally high yields, and the commercial availability of the requisite starting materials.[4] The two primary coupling partners are a 5-halopyrimidine (typically 5-bromopyrimidine) and a protected or free 3-aminophenylboronic acid derivative.

The Suzuki-Miyaura Coupling: Mechanism and Protocol

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis.[4] Its catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.

Mechanistic Considerations and Causality

-

Catalyst Choice : While various palladium sources can be used, catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or those generated in situ from Pd(OAc)₂ with appropriate phosphine ligands are common.[5][6][7] The choice of ligand is critical; bulky, electron-rich phosphines can accelerate the oxidative addition and reductive elimination steps, which is particularly important when using less reactive aryl chlorides.[8]

-

Base Selection : A base is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic boronate species. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or sodium carbonate (Na₂CO₃) are frequently employed.[5][9] The choice of base can influence reaction rates and suppress side reactions like protodeboronation.

-

Solvent System : The reaction is typically performed in a mixture of an organic solvent and water.[5][10] Common organic solvents include 1,4-dioxane, toluene, or dimethoxyethane (DME).[5][10] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Caption: General workflow for Suzuki-Miyaura cross-coupling.[10]

Self-Validating Experimental Protocol

This protocol is a representative procedure adapted from established literature for the synthesis of this compound.[5][10]

Materials:

-

5-Bromopyrimidine (1.0 mmol, 1.0 eq)

-

3-Aminophenylboronic acid (1.2 mmol, 1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromopyrimidine, 3-aminophenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

-

Causality Insight: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Solvent Addition: Add the degassed 1,4-dioxane and water mixture to the flask.

-

Causality Insight: Degassing the solvents removes dissolved oxygen, further protecting the catalyst.

-

-

Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-18 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the 5-bromopyrimidine spot and the appearance of a new, more polar product spot indicates reaction progression. A successful reaction will show a mass peak corresponding to the desired product (C₁₀H₉N₃, Exact Mass: 171.08).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Causality Insight: The aqueous washes remove the inorganic base and other water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield this compound.

-

Characterization (Self-Validation): The final product should be characterized to confirm its identity and purity.

-

¹H NMR: Expected signals would include characteristic peaks for the pyrimidine protons (typically singlets around 9.0 and 8.5 ppm) and multiplets for the aminophenyl protons in the aromatic region.

-

Mass Spectrometry: ESI-MS should show a clear [M+H]⁺ ion at m/z 172.1.

-

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, 5 mol% | Standard, effective catalyst for Suzuki couplings.[5] |

| Base | K₂CO₃, 2.0 eq | Common, effective base for activating the boronic acid. |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Biphasic system to dissolve both organic and inorganic reagents.[10] |

| Temperature | 85-95 °C | Provides sufficient thermal energy to drive the catalytic cycle.[10] |

| Time | 12-18 hours | Typical duration to ensure complete conversion. |

Synthesis of Key Derivatives

The true utility of this compound lies in its capacity for further derivatization, primarily at the aniline nitrogen. This allows for the exploration of structure-activity relationships (SAR) crucial for drug development.

Acylation Reactions

The amino group can be readily acylated using acid chlorides or activated carboxylic acids (e.g., using coupling agents like EDC/HOBt or HATU) to form amides.[2] These amides can introduce new interaction points for binding to the target protein.

General Protocol: Amide Coupling

-

Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable aprotic solvent like DMF.

-

Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).[2]

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor by LC-MS for product formation.

-

Perform an aqueous work-up and purify by chromatography or recrystallization.

Reductive Amination

The aniline can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, providing access to a different chemical space.

Further Cross-Coupling Reactions

If the synthesis starts with a di-functionalized aniline, such as 3-amino-5-bromophenylboronic acid, the remaining bromide on the aniline ring can be subjected to a second, different cross-coupling reaction after the initial pyrimidine coupling, leading to highly complex and diverse structures.

Conclusion

The synthesis of this compound, predominantly achieved via a robust Suzuki-Miyaura cross-coupling, is a cornerstone reaction for medicinal chemists targeting the kinome. The reliability of the core synthesis, coupled with the versatility of the aniline moiety for subsequent derivatization, ensures that this scaffold will remain a high-priority template in the design and discovery of next-generation kinase inhibitors. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this powerful molecular architecture in their drug development endeavors.

References

- Gandini, V., Ferrarese, A., Dalla Via, M., Marzano, C., & Chilin, A. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. [Link]

- Hussain, M., et al. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 22(10), 1647. [Link]

- ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5.

- Parshad, B., Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(5). [Link]

- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

- Parshad, B., Kumar, A., et al. (2017).

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]

- Hussain, M., et al. (2007). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2007(20), 3321-3329. [Link]

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

- Yang, J., et al. (2019). Synthesis of aniline analogs containing different secondary amines. Clausius Scientific Press. [Link]

- National Center for Biotechnology Information. (n.d.). 3-(3-pyridin-3-yl-1~{H}-pyrrolo[2,3-b]pyridin-5-yl)aniline. PubChem. [Link]

- ResearchGate. (n.d.).

- Organ, M. G., et al. (2018). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organic Letters, 20(15), 4554–4558. [Link]

- Gandini, V., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.

Sources

- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Value of the Pyrimidine-Aniline Core

An In-depth Technical Guide to 3-Pyrimidin-5-ylaniline: A Core Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound (CAS: 69491-59-4), a heterocyclic aromatic amine of significant interest to researchers and drug development professionals. We will delve into its chemical structure, a robust and field-proven synthetic methodology, and its critical role as a privileged scaffold in the design of targeted therapeutics, particularly protein kinase inhibitors.

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" possess the ideal combination of structural and electronic features to interact with key biological targets. This compound is a prominent example, merging the hydrogen-bond accepting capabilities of a pyrimidine ring with the versatile synthetic handle of an aniline moiety.[1][2] This combination is particularly adept at targeting the ATP-binding site of protein kinases, enzymes that are frequently dysregulated in cancer and inflammatory diseases.[3] This guide serves as a practical resource for scientists looking to leverage this high-value building block in their research and development programs.

Molecular Structure and Physicochemical Properties

This compound is a biaryl system where a pyrimidine ring is linked at its 5-position to the meta-position of an aniline ring. This specific arrangement influences the molecule's spatial geometry and electronic properties, making it a valuable starting point for library synthesis.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 69491-59-4 | [4] |

| Molecular Formula | C₁₀H₉N₃ | [4] |

| Molecular Weight | 171.20 g/mol | [4] |

| IUPAC Name | 3-(Pyrimidin-5-yl)aniline | [4] |

| Appearance | Solid (Typical) | - |

| Purity | ≥97% (Typical) | [5] |

| Storage | 2-8°C, keep in a dark place, sealed in dry | [6] |

Note: Experimental data such as melting point and solubility are not consistently reported in publicly available literature, which is common for synthetic intermediates.

Synthesis and Characterization: A Validated Protocol

The most reliable and scalable method for constructing the C-C bond in this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and is a cornerstone of modern organic synthesis.[7][8]

Plausible Synthetic Route: Suzuki-Miyaura Coupling

The logical disconnection for this target involves coupling an aniline-containing boronic acid or ester with a halogenated pyrimidine. The following protocol is a representative, field-proven procedure adapted from the synthesis of analogous biaryl amines and may require optimization for specific laboratory conditions.[7][9]

Diagram 2: Suzuki-Miyaura Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

5-Bromopyrimidine (1.0 eq)

-

3-Aminophenylboronic acid (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)

-

Base (e.g., K₂CO₃, 2.5 eq)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

-

Ethyl Acetate (for extraction)

-

Brine (for washing)

-

Anhydrous Sodium Sulfate (for drying)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 5-bromopyrimidine, 3-aminophenylboronic acid, potassium carbonate, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The reaction mixture should be stirred vigorously.

-

Heating: Heat the reaction to 90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyrimidine ring (one singlet for H2, one singlet for H4/H6) and the four protons on the aniline ring (typically appearing as multiplets in the aromatic region), in addition to a broad singlet for the -NH₂ protons.

-

¹³C NMR: The carbon NMR will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

-

Mass Spectrometry (MS): ESI-MS should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight (m/z ≈ 172.08).

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound, which should typically be >97% for use in drug discovery applications.

Application in Drug Discovery: A Kinase Inhibitor Scaffold

The true value of this compound lies in its application as a foundational core for potent and selective kinase inhibitors. The pyrimidine nitrogen atoms frequently act as hydrogen bond acceptors, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket. The aniline nitrogen provides a crucial vector for chemical modification, allowing for the introduction of side chains that can occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity.[3]

Numerous research programs and patents describe the use of aniline-pyrimidine derivatives as inhibitors of critical cancer-related kinases such as Polo-like kinase 4 (PLK4), Spleen tyrosine kinase (Syk), Janus kinases (JAKs), and Bruton's tyrosine kinase (BTK).[2][10][11]

Diagram 3: Role as a Kinase Inhibitor Pharmacophore

Caption: Interaction model of the scaffold within a kinase active site.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Classification: The compound is classified as an irritant.[12]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place (2-8 °C is recommended) to prevent degradation.[6]

Conclusion

This compound represents more than just a chemical structure; it is a strategic tool for medicinal chemists. Its robust synthesis via Suzuki-Miyaura coupling makes it readily accessible, while its inherent structural features provide a validated starting point for the development of high-value therapeutics. For researchers in oncology and immunology, a deep understanding of this scaffold's properties and potential is essential for designing the next generation of targeted kinase inhibitors.

References

- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes.

- MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.

- XiXisys. GHS 11 (Rev.11) SDS for CAS: 69491-59-4.

- Cenmed Enterprises. This compound.

- Wang, J., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.

- Beilstein Journals. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals.

- Google Patents. Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors.

- Zhang, W., et al. (2016). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters.

- Google Patents. Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

- CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- PubChem. Ketoprofen.

- PubChem. Acesulfame.

- PubChem. Aniline.

- BindingDB. Patents In BindingDB.

- Radi, M., et al. (2015). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules.

- Burger, M. T., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor. Journal of Medicinal Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 69491-59-4 [sigmaaldrich.com]

- 5. 3-(Pyrimidin-5-yl)aniline | CymitQuimica [cymitquimica.com]

- 6. 69491-59-4|3-(Pyrimidin-5-yl)aniline|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents [patents.google.com]

- 11. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

- 12. fishersci.co.uk [fishersci.co.uk]

3-Pyrimidin-5-ylaniline solubility in different solvents

An In-Depth Technical Guide to the Solubility of 3-Pyrimidin-5-ylaniline

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 69491-59-4).[1][2] As a key building block in modern medicinal chemistry, particularly in the synthesis of targeted therapeutics, a thorough understanding of its solubility across a range of solvents is critical for reaction optimization, formulation development, and purification processes.[3] This document synthesizes theoretical principles of solubility, predictive analysis based on molecular structure, and detailed experimental protocols for empirical solubility determination and quantification. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties.

Introduction: The Molecular Profile of this compound

This compound is a bifunctional aromatic compound featuring both an aniline and a pyrimidine ring system. This unique combination of a basic amino group on a phenyl ring and a π-deficient diazine ring confers specific chemical properties that are leveraged in the synthesis of complex molecules, including kinase inhibitors and other active pharmaceutical ingredients (APIs).[3][4]

Chemical Structure and Properties:

-

Molecular Formula: C₁₀H₉N₃

-

Molecular Weight: 171.20 g/mol [2]

-

Appearance: Typically a yellow or light brown solid.[5]

-

Core Components:

-

Aniline Moiety: A primary aromatic amine (NH₂) attached to a benzene ring. The amino group is a hydrogen bond donor and its lone pair of electrons can act as a hydrogen bond acceptor.[6]

-

Pyrimidine Moiety: A six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3.[7] These nitrogen atoms are electron-withdrawing, making the ring π-deficient, and their lone pairs are available as hydrogen bond acceptors.[7][8]

-

The interplay between these two functional groups dictates the molecule's polarity, basicity, and intermolecular interactions, which are the primary determinants of its solubility.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.[9][10]

The Role of Polarity and Intermolecular Forces

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[11] Given that this compound possesses an N-H group (donor) and multiple nitrogen atoms with lone pairs (acceptors), strong solute-solvent hydrogen bonds are expected to form, facilitating dissolution.[9][12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have significant dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[11] However, they are effective hydrogen bond acceptors. The polarity of this compound will allow for favorable dipole-dipole interactions, leading to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces.[9] The significant polarity and hydrogen bonding capability of this compound make it energetically unfavorable to break the strong solute-solute and solvent-solvent interactions to form weak solute-solvent interactions. Consequently, solubility is expected to be low.

The Influence of pH on Aqueous Solubility

As an aromatic amine, the solubility of this compound in aqueous media is highly dependent on pH.[13] The molecule contains multiple basic centers: the aniline nitrogen and the two pyrimidine nitrogens.

-

Aniline Nitrogen: The lone pair of electrons on the aniline nitrogen can be protonated. Aromatic amines are generally weak bases (pKa of the conjugate acid of aniline is ~4.6).[14][15]

-

Pyrimidine Nitrogens: The nitrogens in the pyrimidine ring are also basic, though less so than typical alkylamines due to the sp² hybridization of the nitrogen and the electron-withdrawing nature of the aromatic ring.[15] The pKa for protonated pyrimidine is approximately 1.23.[7]

At a pH below the pKa of the conjugate acid, the amine will exist predominantly in its protonated, cationic form (an ammonium salt).[14] This ionic form is significantly more polar than the neutral molecule and will exhibit much higher solubility in water due to strong ion-dipole interactions with water molecules.[16] Therefore, the aqueous solubility of this compound is expected to increase dramatically in acidic conditions (e.g., pH < 4).[14]

Predicted Solubility Profile

Based on the theoretical principles outlined above, a qualitative solubility profile for this compound can be predicted. This serves as a crucial starting point for solvent selection in synthesis and purification.

| Solvent Class | Example Solvents | Predicted Solubility | Justification |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong hydrogen bonding potential (both donor and acceptor).[9][12] Solubility in water will be highly pH-dependent.[14][16] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and hydrogen bond acceptance.[11] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | Mismatch in polarity and intermolecular forces.[9][10] |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Intermediate polarity allows for some dissolution, but hydrogen bonding is not possible. |

Experimental Protocol for Equilibrium Solubility Determination

To obtain quantitative solubility data, the shake-flask method is the gold standard, ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.[17][18]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Glass scintillation vials or flasks with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator (e.g., set to 25 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

Volumetric flasks and calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of Slurries: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. An excess is confirmed by the presence of visible, undissolved solid at the end of the experiment.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical period is 24 to 72 hours. It is best practice to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.[18]

-

Phase Separation: After equilibration, remove the vials and allow the excess solid to settle by gravity. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[19]

-

Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step is critical to prevent any microscopic solid particles from being carried over.[19]

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear dynamic range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 5) to determine the concentration of the dissolved solute.

-

Data Reporting: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the data in standard units such as mg/mL and mol/L at the specified temperature.[19]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Method.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the accurate quantification of aromatic compounds like this compound.[20]

Sample HPLC-UV Method

-

Instrument: Standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% formic acid to ensure protonation and sharp peak shape). The exact ratio (e.g., 40:60 ACN:Water) should be optimized for ideal retention time (~3-7 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Scan for the absorbance maximum (λₘₐₓ) using a photodiode array (PDA) detector; likely to be in the 254-280 nm range due to the aromatic systems.

-

Injection Volume: 10 µL.

Calibration and Quantification

-

Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or the mobile phase.[21]

-

Calibration Standards: Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

-

Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration and perform a linear regression. The curve should have a correlation coefficient (r²) > 0.999 for accuracy.

-

Sample Analysis: Inject the diluted sample from the solubility experiment and determine its concentration by interpolating its peak area from the calibration curve.

Conclusion

The solubility of this compound is a direct function of its molecular structure, which features both hydrogen bond donating and accepting capabilities. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, and moderately to highly soluble in polar protic solvents such as methanol and ethanol. Its aqueous solubility is expected to be poor at neutral pH but will increase significantly under acidic conditions due to the protonation of its basic nitrogen centers. For precise quantitative data, the shake-flask method coupled with a validated HPLC-UV analytical protocol is the recommended approach. This guide provides the theoretical foundation and practical framework necessary for researchers to effectively handle and utilize this important chemical intermediate.

References

- Vertex AI Search. (n.d.). Solubility and Polarity.

- Abraham Entertainment. (2025, November 16). Solubility Of Polar Compounds: Unraveling The Secrets.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- SpringerLink. (2025, August 10).

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- PubMed. (n.d.).

- Defense Technical Information Center. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

- Lund University Publications. (n.d.).

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Royal Society of Chemistry. (n.d.). Solubility and pH of amines.

- Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE.

- University of Calgary. (n.d.). Chapter 22 Notes - Amines.

- Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.

- Cenmed Enterprises. (n.d.). 3 Pyrimidin 5 Ylaniline.

- BenchChem. (n.d.). Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide.

- PubMed Central. (n.d.). 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d]pyrimidine: An Effecient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents.

- Wikipedia. (n.d.). Pyrimidine.

- Matrix Scientific. (n.d.). 3-Methyl-5-(pyrimidin-5-yl)aniline.

- BLD Pharm. (n.d.). 69491-59-4|3-(Pyrimidin-5-yl)aniline.

- Sigma-Aldrich. (n.d.). This compound | 69491-59-4.

- Amerigo Scientific. (n.d.). This compound.

- Tekchem. (n.d.). This compound, ≥97% 1g Maybridge CC41714DA.

- BenchChem. (n.d.). Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)

- PubMed Central. (n.d.).

- Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.

- Thermo Fisher Scientific. (n.d.).

- ChemicalBook. (2022, November 18). The Solubility of Aniline.

- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- Santa Cruz Biotechnology. (n.d.). 3-(Pyridin-3-yl)aniline | CAS 57976-57-5.

- U.S. Environmental Protection Agency. (n.d.).

- ResearchGate. (n.d.).

- BLDpharm. (n.d.). 1699171-47-5|3-Methyl-5-(pyridin-2-yl)aniline.

- BLD Pharm. (n.d.). 177202-83-4|2-(Pyridin-3-yl)aniline.

Sources

- 1. 69491-59-4|3-(Pyrimidin-5-yl)aniline|BLD Pharm [bldpharm.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tekchem.com.vn [tekchem.com.vn]

- 6. issr.edu.kh [issr.edu.kh]

- 7. Pyrimidine - Wikipedia [en.wikipedia.org]

- 8. scialert.net [scialert.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. caymanchem.com [caymanchem.com]

- 12. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 13. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chapter 22 notes [web.pdx.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Application of 3-Pyrimidin-5-ylaniline

Abstract

This technical guide provides an in-depth exploration of 3-Pyrimidin-5-ylaniline, a heterocyclic building block of significant interest in modern medicinal chemistry. While a singular, historic "discovery" of this compound is not prominent in the scientific literature, its emergence is intrinsically linked to the development of powerful cross-coupling methodologies. This guide will detail the probable synthetic routes, provide exemplary protocols, and delve into its critical application as a privileged scaffold in the design of targeted therapeutics, particularly protein kinase inhibitors.

Introduction: The Rise of a Versatile Building Block

The history of this compound is not one of a landmark discovery, but rather a story of enabling technology. Its prevalence in contemporary drug discovery is a direct consequence of the advent of robust and versatile cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations. These palladium-catalyzed methods have revolutionized the way medicinal chemists construct complex molecular architectures, making previously inaccessible compounds like this compound readily available for exploration.

The core structure, an aniline ring linked to a pyrimidine, is recognized as a "privileged scaffold". This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyrimidine ring, a key component of nucleobases, is adept at forming hydrogen bonds with protein active sites, while the aniline moiety provides a versatile point for substitution to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will illuminate the synthesis of this valuable compound and showcase its utility in the development of targeted therapies.

Synthetic Methodologies: A Modern Approach